molecular formula C8H10BrNO B13004838 1-(6-Bromo-4-methylpyridin-3-yl)ethanol

1-(6-Bromo-4-methylpyridin-3-yl)ethanol

Cat. No.: B13004838
M. Wt: 216.07 g/mol
InChI Key: JHDDOEDOHBCUDX-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)ethanol typically involves the bromination of 4-methylpyridine followed by a Grignard reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-4-methylpyridine is then reacted with ethyl magnesium bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-methylpyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed:

    Oxidation: Formation of 1-(6-Bromo-4-methylpyridin-3-yl)ethanone.

    Reduction: Formation of 1-(4-methylpyridin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromo-4-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(6-Bromopyridin-3-yl)ethanol: Similar structure but lacks the methyl group on the pyridine ring.

    4-Methylpyridin-3-ylmethanol: Lacks the bromine atom.

    6-Bromo-4-methylpyridine: Lacks the hydroxyl group.

Uniqueness: 1-(6-Bromo-4-methylpyridin-3-yl)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(6-bromo-4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3

InChI Key

JHDDOEDOHBCUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)Br

Origin of Product

United States

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